molecular formula C10H13N3O B11044810 N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide

N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide

Cat. No.: B11044810
M. Wt: 191.23 g/mol
InChI Key: XVIVCBKSXCFOJC-UHFFFAOYSA-N
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Description

N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide typically involves the reaction of 1H-pyrazole with a suitable alkyne derivative. One common method is the cyclocondensation of acetylenic ketones with hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach involves the Rh(III)-catalyzed C-H functionalization of pyrazole derivatives with internal alkynes .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often employ eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods aim to improve yield, reduce reaction times, and minimize environmental impact.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-(1H-Pyrazol-1-yl)propyl)but-2-ynamide include other pyrazole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(3-pyrazol-1-ylpropyl)but-2-ynamide

InChI

InChI=1S/C10H13N3O/c1-2-5-10(14)11-6-3-8-13-9-4-7-12-13/h4,7,9H,3,6,8H2,1H3,(H,11,14)

InChI Key

XVIVCBKSXCFOJC-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)NCCCN1C=CC=N1

Origin of Product

United States

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